molecular formula C11H12N2O5 B5703038 methyl N-[(4-nitrophenyl)acetyl]glycinate

methyl N-[(4-nitrophenyl)acetyl]glycinate

Cat. No. B5703038
M. Wt: 252.22 g/mol
InChI Key: PBZNLDWNLZMQOB-UHFFFAOYSA-N
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Description

Methyl N-[(4-nitrophenyl)acetyl]glycinate, also known as MNG, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNG is a glycine derivative that has been synthesized through several methods and has been studied for its biochemical and physiological effects. In

Scientific Research Applications

Methyl N-[(4-nitrophenyl)acetyl]glycinate has potential applications in various scientific research areas, including drug discovery, enzyme inhibition, and protein labeling. methyl N-[(4-nitrophenyl)acetyl]glycinate has been studied as a potential inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. methyl N-[(4-nitrophenyl)acetyl]glycinate has also been used as a fluorescent probe for the labeling of proteins, which can aid in the study of protein-protein interactions.

Mechanism of Action

The mechanism of action of methyl N-[(4-nitrophenyl)acetyl]glycinate involves the inhibition of acetylcholinesterase through the formation of a covalent bond with the enzyme's active site. The nitrophenyl group of methyl N-[(4-nitrophenyl)acetyl]glycinate interacts with the catalytic triad of acetylcholinesterase, which consists of serine, histidine, and aspartic acid residues. This interaction results in the formation of a stable enzyme-inhibitor complex, which prevents the hydrolysis of acetylcholine and leads to the accumulation of acetylcholine in the synaptic cleft.
Biochemical and Physiological Effects:
methyl N-[(4-nitrophenyl)acetyl]glycinate has been shown to have biochemical and physiological effects, including the inhibition of acetylcholinesterase activity and the modulation of synaptic transmission. methyl N-[(4-nitrophenyl)acetyl]glycinate has also been shown to have antioxidant properties, which can protect against oxidative stress-induced damage. Additionally, methyl N-[(4-nitrophenyl)acetyl]glycinate has been shown to have anti-inflammatory effects, which can reduce inflammation in various disease states.

Advantages and Limitations for Lab Experiments

One advantage of using methyl N-[(4-nitrophenyl)acetyl]glycinate in lab experiments is its high potency and selectivity for acetylcholinesterase inhibition. methyl N-[(4-nitrophenyl)acetyl]glycinate has also been shown to have low toxicity, making it a safe chemical to use in experiments. However, one limitation of using methyl N-[(4-nitrophenyl)acetyl]glycinate is its low solubility in aqueous solutions, which can make it difficult to work with in some experimental setups.

Future Directions

There are several future directions for the study of methyl N-[(4-nitrophenyl)acetyl]glycinate, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery, and the investigation of its effects on other enzymes and proteins. methyl N-[(4-nitrophenyl)acetyl]glycinate has also been studied as a potential therapeutic agent for Alzheimer's disease, and further research in this area may lead to the development of new treatments for this debilitating disease.
Conclusion:
Methyl N-[(4-nitrophenyl)acetyl]glycinate is a chemical compound that has shown potential applications in various scientific research areas, including drug discovery, enzyme inhibition, and protein labeling. methyl N-[(4-nitrophenyl)acetyl]glycinate has been synthesized through several methods and has been studied for its biochemical and physiological effects, including acetylcholinesterase inhibition, antioxidant properties, and anti-inflammatory effects. While methyl N-[(4-nitrophenyl)acetyl]glycinate has advantages and limitations for lab experiments, further research in this area may lead to the development of new therapies for various diseases.

Synthesis Methods

Methyl N-[(4-nitrophenyl)acetyl]glycinate can be synthesized through several methods, including the reaction of glycine ethyl ester with 4-nitrobenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of glycine with 4-nitrobenzoyl chloride, followed by the esterification of the intermediate with methanol and hydrochloric acid. Both methods result in the formation of methyl N-[(4-nitrophenyl)acetyl]glycinate as a yellow crystalline powder.

properties

IUPAC Name

methyl 2-[[2-(4-nitrophenyl)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-18-11(15)7-12-10(14)6-8-2-4-9(5-3-8)13(16)17/h2-5H,6-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZNLDWNLZMQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[2-(4-nitrophenyl)acetyl]amino}acetate

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